4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methyl-3-pentyl-2H-chromen-2-one.
Allylation Reaction: The key step involves the allylation of the chromenone core. This can be achieved through an O-allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent due to its chromenone core, which is known for various biological activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The allyloxy and pentyl groups may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(methoxy)-4-methyl-3-pentyl-2H-chromen-2-one: Similar structure with a methoxy group instead of an allyloxy group.
7-(ethoxy)-4-methyl-3-pentyl-2H-chromen-2-one: Similar structure with an ethoxy group instead of an allyloxy group.
7-(propoxy)-4-methyl-3-pentyl-2H-chromen-2-one: Similar structure with a propoxy group instead of an allyloxy group.
Uniqueness
The presence of the allyloxy group in 4-methyl-3-pentyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity in certain substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C18H22O3 |
---|---|
Molekulargewicht |
286.4g/mol |
IUPAC-Name |
4-methyl-3-pentyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C18H22O3/c1-4-6-7-8-16-13(3)15-10-9-14(20-11-5-2)12-17(15)21-18(16)19/h5,9-10,12H,2,4,6-8,11H2,1,3H3 |
InChI-Schlüssel |
KCZWHYOEQKHGMR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C |
Kanonische SMILES |
CCCCCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.